molecular formula C7H8N2O3S B1270624 (2-Acetylamino-thiazol-4-yl)-acetic acid CAS No. 202408-30-8

(2-Acetylamino-thiazol-4-yl)-acetic acid

Cat. No. B1270624
M. Wt: 200.22 g/mol
InChI Key: KCOJFJKNUZUGHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to "(2-Acetylamino-thiazol-4-yl)-acetic acid," involves a variety of chemical strategies. For instance, the efficient preparation of related compounds, like (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, demonstrates the use of starting materials such as 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, further refined by stereochemical structure determination through X-ray crystallography (Kanai et al., 1993).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including variations of acetylamino-thiazolyl-acetic acids, has been extensively analyzed using techniques such as X-ray diffraction analysis (XDA). This allows for a detailed understanding of the compound's three-dimensional configuration, critical for assessing its interaction potential in biological systems and chemical reactions (Krapivin et al., 1992).

Chemical Reactions and Properties

Thiazole compounds are known for their reactivity in various chemical reactions. The synthesis of thiazole derivatives often involves multicomponent reactions, showcasing their chemical versatility. For example, acetic acid-mediated regioselective synthesis of novel 2,4,5-trisubstituted thiazole derivatives has been achieved through a domino reaction, highlighting the chemical reactivity and potential for generating structurally diverse molecules (Saroha & Khurana, 2019).

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Antimicrobial Properties : Derivatives of 2-acetylamino-thiazol-4-yl-acetic acid exhibit significant antimicrobial activities. A study synthesizing various 2-[(benzoxazole/benzimidazole-2-yl)sulfanyl] acetylamino]thiazoles derivatives demonstrated their effective antibacterial and antifungal properties against various microorganisms including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida globrata (Kaplancıklı et al., 2004).

Biochemical Properties and Synthesis

  • Synthesis and Properties : Studies on the synthesis of derivatives of 2-acetylamino-thiazol-4-yl-acetic acid and their biochemical properties have been conducted. These include the creation of compounds with potential analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities (Salionov, 2015).

Applications in Anticonvulsant Therapy

  • Anticonvulsant Activity : The synthesis of thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores, which showed promising anticonvulsant activity in various models, demonstrates the potential of 2-acetylamino-thiazol-4-yl-acetic acid derivatives in anticonvulsant therapy (Mishchenko et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of 2-acetylamino-thiazol-4-yl-acetic acid have shown efficacy as corrosion inhibitors, particularly in the petroleum industry. For example, a study on thiadiazoline compounds, including derivatives of 2-acetylamino-thiazol-4-yl-acetic acid, demonstrated excellent corrosion mitigation properties for petroleum oil well/tubing steel (Tiwari et al., 2021).

Antituberculosis Activity

  • Antituberculosis Properties : Some derivatives of 2-acetylamino-thiazol-4-yl-acetic acid have been studied for their antituberculosis activity, showing effectiveness against various strains of Mycobacterium tuberculosis (Mamolo et al., 2003).

Anticancer and Binding Characteristics

  • Anticancer Activity and Binding to Human Serum Albumin : A specific derivative of 2-acetylamino-thiazol-4-yl-acetic acid demonstrated anticancer activity along with antibacterial properties. Its binding characteristics to human serum albumin were also investigated to understand its pharmacokinetic mechanism (Karthikeyan et al., 2017).

Safety And Hazards

The specific safety and hazard information for this compound is not available in the search results. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions of this compound are not specified in the search results. Given its use in early discovery research, it may have potential applications in various fields of study .

properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-4(10)8-7-9-5(3-13-7)2-6(11)12/h3H,2H2,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOJFJKNUZUGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360649
Record name (2-Acetylamino-thiazol-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Acetylamino-thiazol-4-yl)-acetic acid

CAS RN

202408-30-8
Record name (2-Acetylamino-thiazol-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-(2-acetylaminothiazol-4-yl)acetate was reacted in a mixture of ethanol-1M sodium hydroxide aqueous solution (1:1) at room temperature, and then the reaction mixture was worked up and purified in a usual manner to obtain 2-(2-acetylaminothiazol-4-yl)acetic acid as a colorless solid. MS: 201.
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